1H-Pyrazole-4-carboxylic acid, 1-(2-chlorophenyl)-5-phenyl-
Overview
Description
1H-Pyrazole-4-carboxylic acid, 1-(2-chlorophenyl)-5-phenyl- is a heterocyclic compound that belongs to the class of pyrazoles. Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a pyrazole ring substituted with a 2-chlorophenyl group at the 1-position and a phenyl group at the 5-position, making it a valuable molecule for various scientific applications.
Preparation Methods
The synthesis of 1H-Pyrazole-4-carboxylic acid, 1-(2-chlorophenyl)-5-phenyl- typically involves the reaction of β-dicarbonyl compounds with hydrazine derivatives. One common method is the one-pot regioselective synthesis, which can be carried out under solvent-free conditions without the need for a catalyst . This method involves the treatment of β-dicarbonyl compounds with N,N-dimethylformamide dimethylacetal and hydrazine derivatives, resulting in the formation of the desired pyrazole compound.
Chemical Reactions Analysis
1H-Pyrazole-4-carboxylic acid, 1-(2-chlorophenyl)-5-phenyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the pyrazole ring.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl and chlorophenyl groups, to introduce different substituents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1H-Pyrazole-4-carboxylic acid, 1-(2-chlorophenyl)-5-phenyl- has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits various biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: It is investigated for its potential therapeutic effects, particularly in the development of anti-inflammatory and anticancer agents.
Industry: The compound is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 1H-Pyrazole-4-carboxylic acid, 1-(2-chlorophenyl)-5-phenyl- involves its interaction with specific molecular targets and pathways. For example, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological molecules, leading to its diverse effects.
Comparison with Similar Compounds
1H-Pyrazole-4-carboxylic acid, 1-(2-chlorophenyl)-5-phenyl- can be compared with other similar compounds, such as:
1-(2-Chlorophenyl)-3,5-Dimethyl-1H-Pyrazole-4-Carboxylic Acid Ethyl Ester: This compound has similar structural features but differs in the substitution pattern on the pyrazole ring.
5-Amino-1-(2-chlorophenyl)-1H-pyrazole-4-carboxylic acid: This compound features an amino group at the 5-position instead of a phenyl group.
The uniqueness of 1H-Pyrazole-4-carboxylic acid, 1-(2-chlorophenyl)-5-phenyl- lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-(2-chlorophenyl)-5-phenylpyrazole-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClN2O2/c17-13-8-4-5-9-14(13)19-15(11-6-2-1-3-7-11)12(10-18-19)16(20)21/h1-10H,(H,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOXJMEIQENQNRN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C=NN2C3=CC=CC=C3Cl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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